molecular formula C8H4BrNO4 B8479518 3-Bromo-4-nitrophthalide

3-Bromo-4-nitrophthalide

Cat. No.: B8479518
M. Wt: 258.03 g/mol
InChI Key: DJMRVQFVMPUTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-nitrophthalide is a bicyclic aromatic compound featuring a phthalide core (a γ-lactone of phthalic acid) substituted with a bromine atom at position 3 and a nitro group at position 3. The phthalide scaffold is notable for its biological and synthetic relevance, particularly in medicinal chemistry and materials science. The bromine atom introduces steric bulk and serves as a handle for further functionalization (e.g., cross-coupling reactions), while the nitro group enhances electrophilicity and influences electronic properties via its strong electron-withdrawing nature .

Properties

Molecular Formula

C8H4BrNO4

Molecular Weight

258.03 g/mol

IUPAC Name

3-bromo-4-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrNO4/c9-7-6-4(8(11)14-7)2-1-3-5(6)10(12)13/h1-3,7H

InChI Key

DJMRVQFVMPUTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)Br)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-Bromo-4-nitrophthalide with analogous 3-bromo-substituted aromatic compounds, emphasizing substituent effects on reactivity, stability, and applications.

2.1. Substituent Position and Electronic Effects

The positions of bromine and nitro groups significantly alter electronic distribution. For example:

  • This compound : The nitro group at position 4 directs electrophilic substitution to the ortho/para positions relative to itself, while the bromine at position 3 may sterically hinder reactions at adjacent sites.
  • 3-Bromo-4-chlorobenzoic acid : The chloro group (weaker electron-withdrawing than nitro) reduces acidity compared to nitro-substituted analogs. The carboxylic acid group enables hydrogen bonding, enhancing solubility in polar solvents .
  • 3-Bromo-4-fluorobenzaldehyde : The fluorine atom (electron-withdrawing via inductive effects) increases electrophilicity at the aldehyde group, making it more reactive toward nucleophilic additions than nitro-substituted phthalides .
2.2. Functional Group Diversity

The table below highlights key differences in functional groups and their implications:

Compound Core Structure Substituents Key Properties/Applications
This compound Phthalide Br (C3), NO₂ (C4) High electrophilicity; potential anticancer agent
3-Bromo-4-chlorobenzoic acid Benzoic acid Br (C3), Cl (C4), COOH Metal chelation; pharmaceutical intermediate
3-Bromo-4-fluorobenzaldehyde Benzaldehyde Br (C3), F (C4), CHO Precursor for Schiff bases; agrochemicals
4-Bromo-2-nitrobenzaldoxime Benzaldoxime Br (C4), NO₂ (C2) Chelating ligand; coordination chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.